molecular formula C28H25N3O3S2 B382952 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 379236-77-8

2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B382952
CAS No.: 379236-77-8
M. Wt: 515.6g/mol
InChI Key: VYVJWDDIHRFVES-UHFFFAOYSA-N
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Description

The compound 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. Key substituents include:

  • A 2,5-dimethyl-1-phenylpyrrole group linked via a sulfanyl-oxoethyl chain.
  • A 5-methylfuran-2-yl substituent at position 4.
  • A propenyl group at position 3.

The presence of electron-rich aromatic systems (furan, pyrrole) and a thioether linkage may influence its reactivity, solubility, and binding affinity .

Properties

IUPAC Name

2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S2/c1-5-13-30-27(33)25-22(24-12-11-18(3)34-24)15-35-26(25)29-28(30)36-16-23(32)21-14-17(2)31(19(21)4)20-9-7-6-8-10-20/h5-12,14-15H,1,13,16H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVJWDDIHRFVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC=CC=C5)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores its biological activity through various studies and data.

Structural Characteristics

This compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological activities. The presence of substituents such as the pyrrolidine and furan moieties enhances its potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and other biomolecules. These interactions can modulate various cellular pathways, leading to significant biological effects such as:

  • Antimicrobial Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory activity .
  • Anticancer Activity : Several studies indicate that compounds similar to this one possess cytotoxic properties against various cancer cell lines. For example, derivatives have shown effectiveness against MCF-7 breast cancer cells and MDA-MB-231 cells by inhibiting cell proliferation .

Antimicrobial Activity

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for antimicrobial activity. The results indicated:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus25 µg/mL
2Escherichia coli50 µg/mL
3Candida albicans30 µg/mL

These findings highlight the potential of these compounds as effective antimicrobial agents .

Anticancer Activity

In vitro studies on the anticancer properties of this compound revealed:

CompoundCell LineIC50 (µM)
AMCF-715
BMDA-MB-23110
CHepG220

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxicity against these cancer cell lines .

Case Studies

  • Antitumor Effects : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on MCF-7 cells. The results showed that certain derivatives inhibited cell proliferation significantly compared to controls .
  • Antimicrobial Evaluation : Another research focused on synthesizing new thieno[2,3-d]pyrimidine derivatives and assessing their antibacterial activity against multiple pathogens. The study concluded that several derivatives exhibited strong antibacterial properties .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic properties that warrant investigation. Its structure suggests possible interactions with biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Further research could elucidate its efficacy and mechanism of action.

Drug Development

As a building block in pharmaceutical synthesis, this compound can be utilized to develop:

  • Targeted Therapies : Its unique functional groups may allow for the design of drugs that target specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Material Science

The compound's properties can be harnessed in:

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of new polymers with enhanced thermal and mechanical properties.

Chemical Synthesis

This compound can act as an intermediate in the synthesis of other complex organic molecules, facilitating:

  • Synthetic Pathways : Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Case Studies and Research Findings

Study TitleFindingsReference
Synthesis and Biological Evaluation of Pyrrole DerivativesDemonstrated anticancer activity in vitro against breast cancer cells using similar pyrrole-based compounds.
Development of Novel Thieno[2,3-d]pyrimidine DerivativesExplored the synthesis of thieno[2,3-d]pyrimidines and their potential as antiviral agents.
Structure–Activity Relationship AnalysisInvestigated how structural modifications impact biological activity, highlighting the importance of functional groups present in compounds like this one.

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The closest structural analog identified in the evidence is 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (), which substitutes the 2,5-dimethyl-1-phenylpyrrole group with a 3,4-dimethylphenyl moiety. Computed properties of this analog include:

Property Analog () Target Compound (Inferred)
Molecular Weight (g/mol) 450.6 ~460 (estimated)
XLogP3 5.7 ~6.0 (estimated)
Hydrogen Bond Acceptors 6 6
Rotatable Bonds 7 7

The target compound’s pyrrole substituent likely increases hydrophobicity (higher XLogP3) and molecular weight compared to the phenyl-substituted analog. These differences could enhance membrane permeability but reduce aqueous solubility .

NMR Profiling and Substituent Positioning

highlights how substituent placement alters chemical environments in related compounds. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in analogs of Rapa (rapamycin) exhibit distinct chemical shifts when substituents are modified.

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